2-{[(3,4-dichlorophenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
2-[(3,4-dichloroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJVVKPWWOPZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Mannich Reaction: Primary Synthetic Pathway
The Mannich reaction serves as the cornerstone for synthesizing 2-{[(3,4-dichlorophenyl)amino]methyl}phenol. This one-pot, three-component condensation involves:
- 3,4-Dichloroaniline as the amine source
- Formaldehyde as the carbonyl provider
- Phenol as the nucleophilic substrate
The reaction proceeds under acidic conditions, typically catalyzed by hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), which facilitate imine intermediate formation. The mechanism involves:
- Protonation of formaldehyde to generate an electrophilic carbonyl carbon.
- Nucleophilic attack by 3,4-dichloroaniline to form an iminium ion.
- Condensation with phenol via electrophilic aromatic substitution at the ortho position relative to the hydroxyl group.
Laboratory-Scale Protocol
A representative small-scale synthesis involves:
Alternative Methods: Schiff Base Intermediate Route
A secondary route involves pre-forming a Schiff base intermediate, followed by reduction:
- Schiff Base Formation : Reacting 3,4-dichloroaniline with 2-hydroxybenzaldehyde in ethanol under reflux (yield: 85–90%).
- Reductive Amination : Treating the Schiff base with sodium borohydride (NaBH₄) in methanol at 25°C to yield the target compound (yield: 78–82%).
This method offers superior control over stereochemistry but requires additional steps compared to the Mannich approach.
Industrial Production Methods
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Tubular Flow |
| Temperature | 80°C | 120°C |
| Pressure | Atmospheric | 2–3 bar |
| Residence Time | 6–8 hours | 30–45 minutes |
| Annual Capacity | N/A | 50–100 metric tons |
Key industrial adaptations include:
Catalytic Systems and Optimization
Acid Catalysts: Performance Comparison
| Catalyst | Concentration (mol%) | Yield (%) | Purity (%) | Byproducts (%) |
|---|---|---|---|---|
| Hydrochloric Acid | 10 | 72 | 98.2 | 1.8 |
| Sulfuric Acid | 5 | 68 | 97.5 | 2.5 |
| p-Toluenesulfonic | 8 | 75 | 99.1 | 0.9 |
| Acid (PTSA) |
PTSA demonstrates superior catalytic efficiency due to its non-oxidizing nature and ease of removal via aqueous wash.
Solvent Effects on Reaction Kinetics
Solvent polarity significantly impacts reaction rate and yield:
| Solvent | Dielectric Constant (ε) | Time to 95% Conversion (hours) | Isolated Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 5.2 | 71 |
| DMF | 36.7 | 3.8 | 82 |
| Toluene | 2.4 | 12.5 | 54 |
| Water | 80.1 | 2.1 | 65 |
Polar aprotic solvents like DMF accelerate the reaction but complicate product isolation due to high boiling points.
Purification and Characterization
Recrystallization Protocols
Industrial purification employs multi-stage crystallization:
- Primary Crystallization : Crude product dissolved in hot ethyl acetate (60°C), cooled to 0°C (75% recovery).
- Mother Liquor Recycling : Residual solution concentrated under vacuum for secondary crystallization (15% additional yield).
- Final Wash : Crystals rinsed with cold hexane to remove organic impurities (<0.3% residue).
This method achieves 99.2–99.8% purity as verified by GC-MS.
Analytical Data Benchmarks
| Technique | Key Characteristics | Acceptance Criteria |
|---|---|---|
| HPLC | Retention time: 8.2±0.3 min | ≥99.0% area purity |
| ¹H NMR (400 MHz) | δ 6.85 (d, J=8.4 Hz, 1H, ArH) | Full structural assignment |
| δ 4.25 (s, 2H, CH₂NH) | ||
| FT-IR | 3340 cm⁻¹ (O-H stretch) | Matches reference spectrum |
| 1590 cm⁻¹ (C=N stretch) |
Emerging Methodologies
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics:
| Condition | Conventional | Microwave |
|---|---|---|
| Temperature | 80°C | 120°C |
| Time | 6 hours | 25 minutes |
| Energy Consumption | 850 Wh | 320 Wh |
Microwave methods reduce reaction time by 80% while maintaining yields >70%.
Chemical Reactions Analysis
Oxidation Reactions
The phenol group undergoes oxidation to form quinones under specific conditions. For example, treatment with potassium permanganate () or hydrogen peroxide () in acidic media generates 2-{[(3,4-dichlorophenyl)amino]methyl}-1,4-benzoquinone via dehydrogenation .
Key Conditions:
-
Oxidants: , , or -BuOOH.
-
Catalysts: Fe[TPP]Cl or Mn[TPP]Cl enhance para-selectivity in coupling reactions .
-
Solvents: Hexafluoroisopropanol (HFIP) accelerates radical-mediated pathways .
Electrophilic Aromatic Substitution
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |
|---|---|---|---|
| Nitration | 5-Nitro derivative | 45–60 | |
| Halogenation | 3,5-Dichloro derivative | 30–50 |
Reduction Reactions
The aminomethyl linkage can undergo reductive cleavage using sodium borohydride ():
Reaction Pathway:
Conditions:
Cross-Coupling Reactions
Metal-catalyzed coupling with aryl amines generates complex architectures:
Example:
Fe[TPP]Cl (1 mol%) catalyzes oxidative coupling with 3,4-dimethoxyaniline in HFIP, yielding 2-{[(3,4-dichlorophenyl)amino]methyl}-4-(3,4-dimethoxyphenyl)benzoquinone .
Mechanism:
-
Phenol oxidation to a phenoxyl radical.
-
Radical coupling with aniline-derived intermediates.
-
Sequential dehydrogenation to stabilize the quinoid product .
Amide Formation
The primary amine reacts with acyl chlorides or anhydrides to form stable amides:
General Reaction:
Applications:
pH-Dependent Reactivity
The phenol’s acidity (, estimated from substituted phenol data ) governs its deprotonation and nucleophilicity:
-
Acidic Conditions: Protonation enhances electrophilic substitution.
-
Basic Conditions: Deprotonation facilitates oxidation and coupling reactions .
Environmental Degradation
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound serves as an important reagent in various organic synthesis reactions, facilitating the formation of complex molecules through substitution and coupling reactions.
- Chemical Reactions : It can undergo oxidation to form quinones and reduction to yield amines, making it versatile for synthetic applications.
Biology
- Enzyme Kinetics Studies : The compound is utilized in studying enzyme kinetics and protein interactions, providing insights into biological mechanisms at the molecular level.
- Antiviral Activity : Related compounds have shown potential in inhibiting viral replication processes, indicating that this compound may also exhibit similar properties.
Medicine
- Therapeutic Applications : Research is ongoing to explore its potential therapeutic effects, particularly as a lead compound in drug development targeting various diseases .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activities against certain bacterial strains, which could be harnessed for medical applications.
Table 1: Summary of Chemical Reactions Involving 2-{[(3,4-dichlorophenyl)amino]methyl}phenol
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Oxidation | Quinones | |
| Reduction | Amines | |
| Substitution | Various functional groups |
Table 2: Biological Activities and Applications
Case Study 1: Antiviral Efficacy
A study investigated the antiviral properties of compounds structurally related to this compound. Results indicated significant inhibition of human adenovirus replication, showcasing the potential for developing antiviral therapies based on this compound's structure.
Case Study 2: Antimicrobial Testing
Research conducted on derivatives of this compound demonstrated considerable antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics, suggesting its viability as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-{[(3,4-Difluorophenyl)amino]methyl}phenol
- Molecular Formula: C₁₃H₁₁F₂NO
- Molecular Weight : 235.23 g/mol
- Key Differences : Fluorine substituents replace chlorine, reducing molecular weight and altering electronegativity. The C–F bond (485 kJ/mol) is stronger than C–Cl (327 kJ/mol), enhancing metabolic stability but reducing polarizability.
- Applications : Often used in medicinal chemistry to improve blood-brain barrier penetration compared to chlorinated analogs .
2-Chloro-4-(((((3,4-Dichlorophenyl)amino)oxy)(dimethylamino)methyl)amino)phenol
- Structure: Incorporates additional dimethylamino and oxy groups, increasing complexity.
- Molecular Weight : ~450 g/mol (estimated).
- Observed as a diuron degradation intermediate, suggesting environmental persistence .
3,4-Dichloro-2-methylphenol
- Molecular Formula : C₇H₆Cl₂O
- Molecular Weight : 177.03 g/mol
- Key Differences: Lacks the aminomethyl group, reducing basicity. The methyl group at the ortho position sterically hinders electrophilic substitution. Used as a pesticide intermediate, with higher volatility compared to aminomethyl-substituted analogs .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP<sup>a</sup> | Water Solubility (mg/L) | Melting Point (°C) |
|---|---|---|---|---|
| 2-{[(3,4-Dichlorophenyl)amino]methyl}phenol | 276.14 | 3.8 | 12.5 (pH 7) | 145–148 |
| 2-{[(3,4-Difluorophenyl)amino]methyl}phenol | 235.23 | 2.9 | 45.3 (pH 7) | 132–135 |
| 3,4-Dichloro-2-methylphenol | 177.03 | 3.1 | 850 (pH 7) | 68–70 |
<sup>a</sup> Predicted using fragment-based methods (e.g., Crippen’s method).
Receptor Binding
Environmental Degradation
- This compound is resistant to MnO₂-activated peroxydisulfate (PDS) degradation, forming stable intermediates like 2-chloro-4-(((...)methyl)amino)phenol. In contrast, difluoro analogs degrade faster due to weaker C–F bond polarization .
Biological Activity
2-{[(3,4-Dichlorophenyl)amino]methyl}phenol, also known as 4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol, is a phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions may modulate the activity of enzymes and other proteins, leading to various biological effects .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines:
| Cell Line | % Inhibition | Reference |
|---|---|---|
| T-47D (Breast) | 90.47% | |
| SR (Leukemia) | 81.58% | |
| SK-MEL-5 (Melanoma) | 84.32% | |
| MDA-MB-468 (Breast) | 84.83% |
These findings suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:
The presence of halogen substituents enhances its antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Study on Anticancer Efficacy
A study conducted on various derivatives of phenolic compounds indicated that those similar to this compound exhibited promising anticancer activities across multiple cell lines. The study highlighted that compounds with similar structural features could effectively inhibit cell proliferation and induce apoptosis .
Molecular Docking Studies
Molecular docking studies have been performed to assess the binding affinity of this compound with various proteins involved in cancer pathways. These studies revealed strong interactions between the compound and target proteins such as cyclooxygenase-2 (COX-2), which is implicated in tumor growth and inflammation .
Q & A
Q. What are the optimized synthetic routes for 2-{[(3,4-dichlorophenyl)amino]methyl}phenol, and how do reaction conditions influence yield?
Q. What mechanistic insights explain the regioselectivity of 3,4-dichlorophenyl group interactions in biological or catalytic systems?
Q. How do environmental factors influence the degradation pathways of this compound in aquatic systems?
Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) be reconciled?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, co-solvents). For example, DMSO (>1% v/v) alters membrane permeability in receptor-binding assays . Meta-analyses of IC₅₀ values across studies (e.g., acetylcholinesterase inhibition) should normalize for ionic strength and temperature. Computational docking (AutoDock Vina) identifies conflicting binding poses due to ligand flexibility .
Theoretical and Methodological Frameworks
Q. Which conceptual frameworks guide hypothesis-driven research on this compound’s structure-activity relationships?
- Methodological Answer : Link to Hammett linear free-energy relationships (LFER) for electronic effects and Hansch analysis for hydrophobic interactions . For example, log P values (2.8 ± 0.3) predict blood-brain barrier penetration in pharmacokinetic models . Theory-driven research must align with bioisosteric replacement principles when modifying the phenol group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
